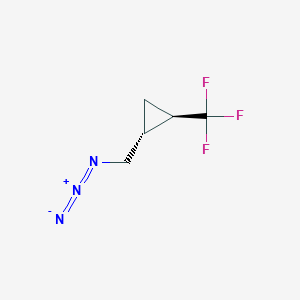

![molecular formula C23H23ClN2O4S B2959732 8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 866845-12-7](/img/structure/B2959732.png)

8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely found throughout nature and are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . This specific compound holds promise in drug discovery, material synthesis, and catalysis.

Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . Unfortunately, the specific molecular structure analysis for this compound is not provided in the available resources.Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by its molecular formula, molecular weight, melting point, boiling point, and density. Unfortunately, the specific physical and chemical properties for this compound are not provided in the available resources .Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Studies focusing on synthetic methodologies and chemical properties of similar spirocyclic and heterocyclic compounds provide a foundation for understanding the scientific research applications of the subject compound. For example, the Ritter reaction has been utilized for synthesizing azaspirodecanes and dihydroisoquinolines, highlighting synthetic routes that could be relevant for modifying or deriving new compounds from the base structure of 8-[3-(4-Chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane (Rozhkova et al., 2013).

Potential for Nonlinear Optical Materials

Research into the optical properties of spirocyclic compounds has uncovered their potential as materials for nonlinear optical devices. For instance, 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane has been identified as a promising organic material for such applications, suggesting that related compounds could also exhibit valuable optical properties for device manufacturing (Kagawa et al., 1994).

Heterocyclic Compound Applications

Heterocyclic compounds, including those with azaspirodecanes structures, have been explored for their potential in creating ligands for receptors, which could have implications in medicinal chemistry. For example, substituted 2-(1,2,3,4-tetrahydroisoquinoline)-butyl derivatives of azaspiro[4.5]decane-7,9-dione and phthalimide have shown affinity for 5-HT1A and 5-HT2A receptors, indicating their utility in developing new therapeutic agents (Bojarski et al., 2001).

Catalysis and Chemical Transformations

Spirocyclic and heterocyclic structures are also of interest in catalysis and chemical transformations. Studies have shown that such compounds can be key intermediates in promoting synthesis reactions, such as in the oxidative demetalation of cyclohexadienyl ruthenium(II) complexes, leading to the formation of azaspiro[4.5]decane derivatives (Pigge et al., 2003). This illustrates the compound's potential role in facilitating complex chemical processes.

Mechanism of Action

Quinoline derivatives

The compound contains a quinoline moiety, which is a nitrogenous base . Quinoline derivatives have been used since ancient times; however, the culture of quinine and cinchonine, which were isolated from the bark of the cinchona tree for the treatment of malaria, started from 1820 . Other important naturally occurring quinoline derivatives are mepacrine, camptothecin, hydroquinine, skimmianine, d-quinotoxine, sanguinarine, and dictamnine .

Sulfonyl group

The compound also contains a sulfonyl group, which is often associated with a wide range of biological activities . Sulfonamide derivatives have also been reported to possess antifungal and herbicidal properties for potential agricultural applications .

properties

IUPAC Name |

8-[3-(4-chlorophenyl)sulfonyl-6-methylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4S/c1-16-2-7-20-19(14-16)22(26-10-8-23(9-11-26)29-12-13-30-23)21(15-25-20)31(27,28)18-5-3-17(24)4-6-18/h2-7,14-15H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKTCYASGCUJSEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCC5(CC4)OCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2959650.png)

![rac-(1R,2R)-2-[2-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid, trans](/img/structure/B2959651.png)

![1-[4-(Propan-2-yloxy)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B2959653.png)

![2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2959654.png)

![N-(2-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2959656.png)

![N-Cyclobutyl-N-[(2-fluorophenyl)methyl]oxirane-2-carboxamide](/img/structure/B2959658.png)

![2-(2-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2959661.png)

![(E)-4-(Dimethylamino)-N-[1-(6-ethoxypyridin-2-yl)piperidin-4-yl]but-2-enamide](/img/structure/B2959662.png)

![N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide](/img/structure/B2959666.png)

![(Z)-1-(2,6-dichlorophenyl)-N-[(Z)-(2,6-dichlorophenyl)methylideneamino]methanimine](/img/structure/B2959667.png)